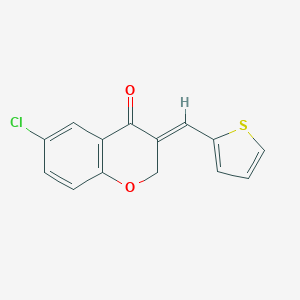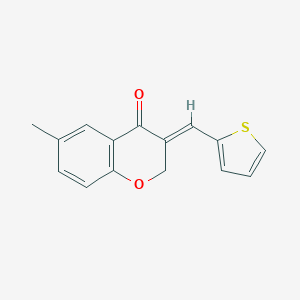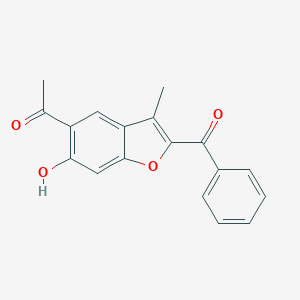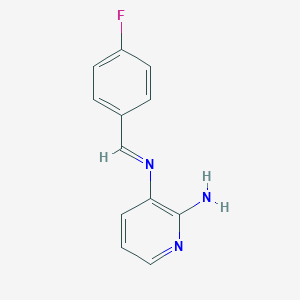![molecular formula C20H15ClN4O2S2 B304753 6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304753.png)
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, commonly known as CTPI, is a novel compound with potential applications in scientific research. CTPI is a member of the thiadiazolo[3,2-a]pyrimidin-7-one family, which has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of CTPI is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. CTPI has also been shown to modulate the expression of certain genes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that CTPI has significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. CTPI has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, CTPI has been reported to improve cognitive function and reduce the symptoms of neurological disorders in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CTPI in lab experiments is its high potency and selectivity. CTPI has been shown to have a higher potency and selectivity compared to other compounds in the thiadiazolo[3,2-a]pyrimidin-7-one family. However, one limitation of using CTPI is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on CTPI. One area of interest is the development of more efficient and scalable synthesis methods for CTPI. Another area of interest is the investigation of CTPI's role in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of CTPI and its potential applications in other fields of research, such as immunology and infectious diseases.
Conclusion
In conclusion, CTPI is a novel compound with potential applications in scientific research. Its high potency and selectivity make it an attractive candidate for further investigation. CTPI has shown promising results in various fields of research, including anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to fully understand the mechanism of action of CTPI and its potential applications in other fields of research.
Synthesemethoden
The synthesis of CTPI involves the reaction of 2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-4H-[1,3,4]thiadiazine with 4-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with ammonium acetate to obtain CTPI. The yield of this method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
CTPI has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. CTPI has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Molekularformel |
C20H15ClN4O2S2 |
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
(6E)-6-[(4-chlorophenyl)methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-14-8-6-13(7-9-14)12-16-17(22)25-19(23-18(16)26)29-20(24-25)28-11-10-27-15-4-2-1-3-5-15/h1-9,12,22H,10-11H2/b16-12+,22-17? |
InChI-Schlüssel |
AQTJAQOGNKUOIC-QNISKULHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)/C(=C\C4=CC=C(C=C4)Cl)/C(=O)N=C3S2 |
SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)C(=CC4=CC=C(C=C4)Cl)C(=O)N=C3S2 |
Kanonische SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)C(=CC4=CC=C(C=C4)Cl)C(=O)N=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)


![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)


![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)
